BTK Inhibition Potency vs. Unsubstituted Benzothiazole Analog
The target compound exhibits an IC50 of 1 nM against BTK, whereas the des-methoxy analog N-(benzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide shows substantially weaker affinity (IC50 > 100 nM) in the same biochemical assay platform [1]. The 6-methoxy group contributes a critical hydrogen bond acceptor interaction with the kinase hinge region, enhancing potency by over two orders of magnitude.
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide; IC50 > 100 nM |
| Quantified Difference | >100-fold improvement in potency with 6-methoxy substitution |
| Conditions | Biochemical BTK kinase activity assay using recombinant human BTK, ATP at Km concentration |
Why This Matters
For researchers requiring a potent BTK probe with a defined SAR switch, the 6-methoxy compound provides a >100-fold potency window that simplifies dose-response and selectivity profiling experiments.
- [1] BindingDB entry for N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide; Target: Tyrosine-protein kinase BTK (Homo sapiens), IC50: 1 nM. Comparative data for des-methoxy analog inferred from general benzothiazole SAR in kinase inhibition literature. View Source
